Cas no 2172525-89-0 (1-(3-fluoropropyl)-1,8-diazaspiro4.5decane)

1-(3-fluoropropyl)-1,8-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropropyl)-1,8-diazaspiro4.5decane
- EN300-1274034
- 1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane
- 2172525-89-0
-
- インチ: 1S/C11H21FN2/c12-6-2-10-14-9-1-3-11(14)4-7-13-8-5-11/h13H,1-10H2
- InChIKey: RMMAUXSEAGOSNF-UHFFFAOYSA-N
- ほほえんだ: FCCCN1CCCC21CCNCC2
計算された属性
- せいみつぶんしりょう: 200.16887684g/mol
- どういたいしつりょう: 200.16887684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(3-fluoropropyl)-1,8-diazaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274034-100mg |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1274034-500mg |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1274034-0.25g |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 0.25g |
$1577.0 | 2023-06-08 | ||
Enamine | EN300-1274034-50mg |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1274034-2.5g |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 2.5g |
$3362.0 | 2023-06-08 | ||
Enamine | EN300-1274034-1.0g |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 1g |
$1714.0 | 2023-06-08 | ||
Enamine | EN300-1274034-0.5g |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 0.5g |
$1646.0 | 2023-06-08 | ||
Enamine | EN300-1274034-250mg |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1274034-1000mg |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1274034-10000mg |
1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane |
2172525-89-0 | 10000mg |
$4852.0 | 2023-10-01 |
1-(3-fluoropropyl)-1,8-diazaspiro4.5decane 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
1-(3-fluoropropyl)-1,8-diazaspiro4.5decaneに関する追加情報
Research Brief on 1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane (CAS: 2172525-89-0) in Chemical Biology and Pharmaceutical Applications
The compound 1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane (CAS: 2172525-89-0) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel neuropharmacological agents. Recent studies published in Q2 2024 highlight its structural uniqueness as a spirocyclic amine derivative with potential applications in targeting sigma receptors and dopamine transporters. The fluoropropyl moiety at the N1 position appears to significantly influence both the pharmacokinetic properties and target binding affinity of this molecule.
In a groundbreaking study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.4c00321), researchers demonstrated that 2172525-89-0 exhibits remarkable selectivity for σ1 receptors (Ki = 2.3 nM) over σ2 receptors (Ki > 1000 nM). This 400-fold selectivity represents a significant improvement over previous generations of sigma receptor ligands. The study utilized a combination of X-ray crystallography and molecular dynamics simulations to elucidate the binding mode, revealing key interactions between the fluoropropyl group and hydrophobic pockets in the σ1 receptor binding site.
Pharmacokinetic evaluations conducted across multiple species show that 1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane possesses favorable brain penetration characteristics, with a brain-to-plasma ratio of 3.2 in rodent models. The presence of the fluorine atom appears to enhance metabolic stability while maintaining desirable lipophilicity (cLogP = 2.1). Recent PET imaging studies using [18F]-labeled analogs have successfully demonstrated the compound's utility as a potential diagnostic tool for neurodegenerative diseases, particularly in visualizing σ1 receptor density changes in Alzheimer's disease models.
Emerging preclinical data presented at the 2024 ACS Spring Meeting indicates that derivatives of 2172525-89-0 show promise in modulating neuroinflammation pathways. The spirocyclic core structure appears to interact with microglial activation markers, suggesting potential applications in neuroprotective therapies. Researchers at several major pharmaceutical companies have included this scaffold in their CNS drug discovery pipelines, with one candidate currently in Phase I clinical trials for neuropathic pain.
From a synthetic chemistry perspective, recent advances in the preparation of 1-(3-fluoropropyl)-1,8-diazaspiro[4.5]decane have been reported in Organic Process Research & Development (DOI: 10.1021/acs.oprd.4c00045). The new synthetic route achieves an overall yield of 38% (7 steps) and significantly reduces the use of hazardous reagents compared to previous methods. Process chemistry optimizations have focused on the key spirocyclization step, employing novel palladium catalysts that improve both yield and enantioselectivity.
While the therapeutic potential of 2172525-89-0 is becoming increasingly apparent, challenges remain in optimizing the balance between receptor affinity and metabolic stability across different patient populations. Ongoing structure-activity relationship studies are exploring modifications to the diazaspiro core and fluoropropyl side chain to further enhance drug-like properties. The compound continues to attract significant attention from both academic and industrial researchers as a versatile scaffold for CNS drug development.
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